N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine: is an organic compound with the molecular formula C19H23N and a molecular weight of 265.39 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features diethylamino and dimethyl substituents on the fluorene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine typically involves the alkylation of 6,8-dimethyl-9H-fluoren-3-amine with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the diethylamino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Fluorenone derivatives
Reduction: Amine derivatives
Substitution: Various substituted fluorenes
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound can be used as a fluorescent probe due to its polycyclic aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Industry: In the industrial sector, N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The diethylamino group may play a key role in these interactions by facilitating binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethyl-9H-fluoren-3-amine
- 6,8-Dimethyl-9H-fluoren-3-amine
- N,N-Dimethyl-9H-fluoren-3-amine
Uniqueness: N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is unique due to the presence of both diethylamino and dimethyl substituents on the fluorene core. This combination of functional groups imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, compared to its analogs.
Eigenschaften
CAS-Nummer |
68259-18-7 |
---|---|
Molekularformel |
C19H23N |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N,N-diethyl-6,8-dimethyl-9H-fluoren-3-amine |
InChI |
InChI=1S/C19H23N/c1-5-20(6-2)16-8-7-15-11-17-14(4)9-13(3)10-19(17)18(15)12-16/h7-10,12H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
RIZOSLSFFFSXDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(CC3=C(C=C(C=C32)C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.